what is the structure of Boc-L-2-Carbamoylphenylalanine
what is the structure of Boc-L-2-Carbamoylphenylalanine
An In-depth Technical Guide to the Structure of Boc-L-2-Carbamoylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-2-Carbamoylphenylalanine is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science. Its structure is distinguished by three core features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the L-configuration at the alpha-carbon, and a unique 2-carbamoylphenyl side chain. This guide provides a detailed examination of this molecular architecture, explaining how each component contributes to its chemical properties and utility as a building block for advanced therapeutics. We will dissect its physicochemical characteristics, the rationale behind its design, methods for its structural verification via spectroscopy, and its application in the synthesis of novel peptides and drug candidates.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure. Boc-L-2-Carbamoylphenylalanine is a derivative of the natural amino acid L-phenylalanine, incorporating specific modifications to enhance its utility in chemical synthesis and to introduce novel functionalities.
Core Structural Components
The molecule's systematic name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid.[1] Its structure can be deconstructed into four key regions:
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The α-Amino Acid Backbone: The central chiral carbon (Cα) is bonded to a hydrogen atom, a carboxylic acid group (-COOH), an N-protected amino group, and the side chain.
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The L-Stereocenter: The "L" designation refers to the specific stereoisomer at the α-carbon, which is the configuration predominantly found in natural proteins and is often crucial for biological recognition.
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The N-α-Boc Protecting Group: The amino group is protected with a tert-butyloxycarbonyl (Boc) group. This bulky, acid-labile group is fundamental to its application in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide coupling.[1][][3]
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The 2-Carbamoylphenyl Side Chain: This is the defining feature that distinguishes it from standard phenylalanine. A carbamoyl group (-CONH₂) is attached at the ortho (position 2) of the phenyl ring. This addition introduces a hydrogen-bond donor and acceptor site, significantly altering the steric and electronic properties of the side chain compared to the unsubstituted phenyl group of phenylalanine.
Caption: 2D structure of Boc-L-2-Carbamoylphenylalanine with key functional groups highlighted.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 959573-27-4 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Almost white powder | [1] |
| Melting Point | 161 - 165 °C | [1] |
| Optical Rotation | [α]²⁵D = -41 ± 1° (c=1 in C₂H₅OH) | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Rationale and Significance of Structural Features
The specific design of Boc-L-2-Carbamoylphenylalanine is not arbitrary; each component serves a distinct purpose, making it a valuable tool for chemists.
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The Boc Group: A Cornerstone of Peptide Synthesis: The Boc group is a well-established protecting group in solid-phase peptide synthesis (SPPS).[3] Its primary function is to render the N-terminal amine unreactive during the formation of a peptide bond with the next amino acid in the sequence. Its key advantage is its stability in basic and nucleophilic conditions, yet it can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA).[3] This orthogonal deprotection strategy is fundamental to the stepwise construction of complex peptides.
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The 2-Carbamoylphenyl Side Chain: Introducing Novel Interactions: The introduction of a carbamoyl group at the ortho position of the phenyl ring is a strategic modification. It imparts functionalities not present in the 20 proteinogenic amino acids:
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Hydrogen Bonding: The -CONH₂ group can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen), enabling specific and potentially stronger interactions with biological targets like enzymes or receptors.
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Conformational Constraint: The bulky carbamoyl group at the ortho position can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This can be advantageous in drug design for optimizing the fit within a protein's binding pocket.
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Bioisostere: It can serve as a bioisostere for other functional groups, mimicking their spatial and electronic properties to modulate biological activity.
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Structural Verification: A Self-Validating System
The identity, purity, and structural integrity of Boc-L-2-Carbamoylphenylalanine are confirmed using a suite of spectroscopic techniques. This multi-faceted analysis provides a self-validating system, ensuring the material meets the rigorous standards required for research and development.
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on the known values for its constituent functional groups and similar molecules like Boc-L-phenylalanine.[4][5]
| Technique | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR | Boc (t-butyl) | ~1.4 ppm (singlet, 9H) |
| α-H | ~4.3-4.6 ppm (multiplet, 1H) | |
| β-CH₂ | ~3.0-3.3 ppm (multiplets, 2H) | |
| Aromatic C-H | ~7.2-7.8 ppm (multiplets, 4H) | |
| Carbamoyl -NH₂ | ~7.5-8.0 ppm (broad singlets, 2H) | |
| Carboxylic -OH | ~10-12 ppm (broad singlet, 1H) | |
| Amide N-H | ~5.0-5.5 ppm (doublet, 1H) | |
| ¹³C NMR | Boc (quaternary C) | ~80 ppm |
| Boc (-CH₃) | ~28 ppm | |
| α-C | ~55 ppm | |
| β-C | ~37 ppm | |
| Aromatic C | ~125-140 ppm | |
| Carboxyl C=O | ~175 ppm | |
| Boc C=O | ~155 ppm | |
| Carbamoyl C=O | ~168 ppm | |
| Mass Spec. | [M+H]⁺ | 309.1445 m/z |
| [M+Na]⁺ | 331.1264 m/z | |
| IR Spec. | N-H (amide/carbamoyl) | ~3200-3400 cm⁻¹ |
| C-H (aliphatic/aromatic) | ~2850-3100 cm⁻¹ | |
| C=O (all carbonyls) | ~1650-1750 cm⁻¹ (broad) |
Synthesis Methodology
The synthesis of Boc-L-2-Carbamoylphenylalanine typically follows a standard procedure for the N-protection of amino acids. The most common and efficient method involves the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
Experimental Protocol: N-tert-butoxycarbonylation
This protocol is a representative method adapted from established procedures for similar amino acids.[6][7]
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Dissolution: The starting material, L-2-Carbamoylphenylalanine, is dissolved in an appropriate aqueous solvent mixture, such as aqueous dioxane or tert-butyl alcohol, containing a base like sodium hydroxide or triethylamine.[6] The base deprotonates the amino group, rendering it nucleophilic.
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Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.1 molar equivalents, is added to the stirred solution. The reaction is often performed at room temperature.
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Reaction Monitoring: The reaction is stirred for several hours (typically overnight) to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amino acid.
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Workup & Acidification: Once complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ether to remove unreacted (Boc)₂O and byproducts. The aqueous layer is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using a suitable acid like potassium hydrogen sulfate or citric acid.[6] This step protonates the carboxylic acid, causing the product to precipitate or become extractable.
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Extraction & Purification: The acidified mixture is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
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Isolation: The solvent is removed via rotary evaporation to yield the crude product, which can be further purified by crystallization to afford pure Boc-L-2-Carbamoylphenylalanine as a white solid.
Caption: General workflow for the synthesis of Boc-L-2-Carbamoylphenylalanine.
Applications in Drug Discovery and Development
The unique structure of Boc-L-2-Carbamoylphenylalanine makes it a highly valuable building block in pharmaceutical research.
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Peptide and Peptidomimetic Synthesis: Its primary application is as a key component in the synthesis of peptides and peptidomimetics.[1] By incorporating this non-canonical amino acid, researchers can create novel peptide sequences with enhanced properties, such as increased stability against enzymatic degradation, improved target affinity, or altered biological activity.
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Development of Inhibitors and Modulators: The 2-carbamoylphenyl side chain provides an additional handle for molecular recognition. This allows for the design of potent and selective inhibitors or modulators for various disease targets.[1] Its ability to form specific hydrogen bonds can be exploited to achieve high-affinity binding in enzyme active sites or receptor pockets.
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Bioconjugation: The protected amino acid can be used in bioconjugation processes, where it might serve as part of a linker system to attach drugs to biomolecules like antibodies, creating targeted therapies.[1]
Conclusion
Boc-L-2-Carbamoylphenylalanine is a sophisticated chemical tool whose structure is purposefully designed for modern drug discovery and peptide chemistry. The strategic combination of an acid-labile Boc protecting group, a biologically relevant L-stereocenter, and a functionally unique 2-carbamoylphenyl side chain provides researchers with a versatile building block. A comprehensive understanding of its molecular architecture, physicochemical properties, and synthetic methodologies is paramount for its effective application in creating the next generation of targeted therapeutics.
References
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N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]
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N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. [Link]
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Boc-L-amino Acids for Peptide Synthesis. AAPPTec. [Link]
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tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. ResearchGate. [Link]
